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molecular formula C6H9N3 B023340 2-Amino-4,6-dimethylpyrimidine CAS No. 767-15-7

2-Amino-4,6-dimethylpyrimidine

Cat. No. B023340
M. Wt: 123.16 g/mol
InChI Key: IDQNBVFPZMCDDN-UHFFFAOYSA-N
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Patent
US08952025B2

Procedure details

To a stirred solution containing 4.00 g (37.0 mmol) of guanidine sulfate and 8.40 g (79.3 mmol) of sodium carbonate in 25 mL of water were added 6.00 mL (58.1 mmol) of 2,4-pentanedione. The reaction mixture was stirred at 100° C. overnight. The reaction mixture was poured into 150 mL of water and then extracted with two 150-mL portions of dichloromethane. The combined organic phase was washed with 150 mL of brine, dried (MgSO4) and then concentrated under diminished pressure to afford the expected product as a colorless solid: yield 4.31 g (95%); mp 152-153° C.; silica gel TLC Rf 0.50 (9:1 dichloromethane-methanol); 1H NMR (CDCl3) δ 2.24 (s, 6H), 5.39 (br s, 2H) and 6.33 (s, 1H); 13C NMR (CDCl3) δ 23.7, 23.7, 110.5, 162.9, 162.9 and 167.7; mass spectrum (APCI), m/z 124.0869 (M+H)1 (C6H10N3 requires 124.0875).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]([NH2:9])=[NH:8].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][C:17](=O)[CH2:18][C:19](=O)[CH3:20]>O>[NH2:8][C:7]1[N:9]=[C:19]([CH3:20])[CH:18]=[C:17]([CH3:16])[N:6]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC(=N)N
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 150-mL portions of dichloromethane
WASH
Type
WASH
Details
The combined organic phase was washed with 150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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